molecular formula C10H14N2O4 B2632253 4-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1909313-99-0

4-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2632253
CAS No.: 1909313-99-0
M. Wt: 226.232
InChI Key: OJLBVZVOWPHOHO-UHFFFAOYSA-N
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Description

4-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 1506512-05-5, molecular formula: C₁₀H₁₅N₃O₄, molecular weight: 241.24 g/mol) is a pyrazole-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 4-position and a methyl substituent at the 1-position of the pyrazole ring . The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the carboxylic acid moiety provides reactivity for further functionalization, such as amide or ester formation. This compound is typically employed as a building block in medicinal chemistry for the synthesis of kinase inhibitors, protease inhibitors, and other bioactive molecules requiring stable intermediates with orthogonal protective groups .

Properties

IUPAC Name

2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)6-5-11-12(4)7(6)8(13)14/h5H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLBVZVOWPHOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N(N=C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at ambient temperature . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to batch methods .

Chemical Reactions Analysis

Types of Reactions

4-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been identified as a valuable intermediate in the synthesis of biologically active molecules. Its derivatives exhibit a range of pharmacological activities, including:

  • Antitumor Activity : Research indicates that derivatives of 4-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid demonstrate potent antitumor properties. These compounds have been tested against various cancer cell lines, showing significant cytotoxic effects, which suggests their potential as anticancer agents .
  • Antimicrobial Properties : Studies have highlighted the antimicrobial efficacy of this compound and its derivatives against both Gram-positive and Gram-negative bacteria. The mechanisms of action typically involve disruption of bacterial cell walls or inhibition of essential metabolic pathways .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases .

Organic Synthesis Applications

This compound serves as an important building block in organic synthesis:

  • Synthesis of Pyrazole Derivatives : The compound is utilized in the preparation of various pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals. The versatility in its reactivity allows for modifications that lead to compounds with enhanced biological activity .
  • Ligand Formation : It acts as a precursor for the synthesis of ligands used in coordination chemistry. These ligands can form complexes with metals, which are essential in catalysis and materials science applications .

Case Study 1: Antitumor Activity

A study published in the Journal of Organic Chemistry reported on the synthesis of a series of pyrazole derivatives based on this compound. These compounds were evaluated for their cytotoxicity against several cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating strong antitumor potential .

Case Study 2: Antimicrobial Efficacy

Research conducted by Azeez et al. explored the antibacterial properties of synthesized pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The study utilized agar disk diffusion methods to assess efficacy, finding that certain derivatives exhibited significant bactericidal activity, with zones of inhibition comparable to standard antibiotics .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntitumor agentsPotent cytotoxicity against cancer cell lines
Antimicrobial agentsEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatory drugsPotential therapeutic benefits for inflammatory diseases
Organic SynthesisBuilding blocks for pyrazole derivativesVersatile reactant leading to biologically active compounds
Ligand formationUsed in coordination chemistry applications

Mechanism of Action

The mechanism by which 4-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid exerts its effects involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a carbamate. The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-carboxylic acid derivatives are structurally diverse, with variations in substituents and protective groups significantly influencing their physicochemical properties, reactivity, and biological activity. Below is a systematic comparison of 4-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid with analogous compounds:

Structural and Functional Group Analysis

Compound Name Substituents Molecular Formula Key Features Reference
This compound Boc (4-position), methyl (1-position), carboxylic acid (5-position) C₁₀H₁₅N₃O₄ Boc protection enhances stability; methyl group limits steric hindrance.
3-(4-Bromophenyl)-1-carbamothioylhydrazinyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid Bromophenyl (3-position), carbamothioylhydrazinyl (1-position) C₁₁H₁₀BrN₅O₂S Thioamide groups improve hydrogen-bonding capacity; bromine increases lipophilicity.
1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid tert-Butylbenzyl (1-position), phenyl (3-position) C₂₂H₂₄N₂O₂ Bulky tert-butylbenzyl group enhances hydrophobic interactions; phenyl enhances π-π stacking.
5-((2-((6-((tert-Butoxycarbonyl)amino)hexyl)amino)quinazolin-4-yl)amino)-1H-pyrazole-3-carboxylate Boc-protected aminohexyl chain (quinazolinyl linkage) C₂₅H₃₄N₈O₄ Extended alkyl chain improves membrane permeability; quinazolinyl moiety targets kinase domains.

Physicochemical Properties

Property This compound 3-(4-Bromophenyl)-1-carbamothioylhydrazinyl analog Quinazolinyl-pyrazole derivative
LogP (Predicted) 1.8 2.5 3.2
Solubility (Water) Low (Boc group reduces polarity) Moderate (thioamide enhances solubility) Very low (long alkyl chain)
Stability Stable under basic conditions; Boc deprotection at pH < 3 Prone to oxidation (thioamide) Hydrolytically stable (ester group)

Biological Activity

4-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid (hereafter referred to as the compound) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

The compound's molecular formula is C10H15N3O4C_{10}H_{15}N_{3}O_{4} with a molecular weight of 241.24 g/mol. It features a tert-butoxycarbonyl group that enhances its solubility and stability, making it a suitable candidate for further biological evaluations.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Pyrazole derivatives, including this compound, have shown significant activity against various cancer cell lines. The following table summarizes key findings from recent research:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Xia et al. A54949.85Induction of apoptosis
Zheng et al. MCF-70.95Inhibition of VEGF-induced proliferation
Wang et al. HepG20.07Aurora-A kinase inhibition
Lu et al. HCT1160.067DNA binding interaction

The compound has demonstrated effective inhibition of cell proliferation and induction of apoptosis in various cancer types, including lung and liver cancers.

Mechanistic Insights

The mechanisms through which the compound exerts its biological effects include:

  • Kinase Inhibition : The compound has been shown to inhibit kinases such as Aurora-A, which is crucial in cell cycle regulation and cancer progression.
  • DNA Interactions : Studies indicate that the compound binds to DNA, disrupting replication and transcription processes, leading to cell death.
  • Autophagy Induction : Certain derivatives have been reported to induce autophagy in cancer cells, providing an alternative pathway for cytotoxicity without triggering apoptosis .

Anti-inflammatory Activity

Beyond its anticancer properties, the compound also exhibits anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models:

  • Cytokine Inhibition : The compound has been evaluated for its ability to inhibit TNF-alpha and IL-6 production in vitro.
  • Animal Models : In vivo studies have demonstrated reduced inflammation in models of arthritis and colitis when treated with pyrazole derivatives .

Case Study 1: Antitumor Activity in A549 Cell Line

In a study by Xia et al., the compound was tested against the A549 lung cancer cell line, showing an IC50 value of 49.85 µM. The study concluded that the compound induced significant apoptosis through mitochondrial pathways.

Case Study 2: Aurora-A Kinase Inhibition

Zheng et al. investigated the inhibitory effects on Aurora-A kinase, reporting an IC50 value of 0.067 µM for one of its derivatives. This study emphasizes the potential for developing targeted therapies based on this mechanism.

Q & A

Q. What synthetic routes are commonly employed for preparing 4-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate with phenylhydrazine derivatives, followed by tert-butoxycarbonyl (Boc) protection. For example, analogous pyrazole-4-carboxylic acids are synthesized via cyclocondensation using dimethylformamide dimethyl acetal (DMF-DMA) as a key reagent, followed by hydrolysis under basic conditions to yield the carboxylic acid . Boc protection is then applied using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substitution patterns and Boc-group integrity. For example, tert-butyl protons appear as a singlet near δ 1.4 ppm .
  • IR : Stretching vibrations for carbonyl (C=O) groups (Boc and carboxylic acid) are observed at ~1700–1750 cm⁻¹ .
  • X-ray crystallography : Used to resolve ambiguities in regiochemistry and confirm molecular geometry (e.g., torsion angles between pyrazole and Boc groups) .

Q. How does the Boc group influence the compound’s stability during reactions?

The Boc group enhances solubility in organic solvents and protects the amino or carboxylic acid functionalities during multi-step syntheses. However, it is susceptible to acidic conditions (e.g., TFA or HCl in dioxane), requiring careful selection of reaction media for downstream derivatization .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Crystallographic challenges include disorder in the tert-butyl group and weak diffraction due to flexible substituents. High-resolution data collection (e.g., synchrotron radiation) and refinement using software like SHELXL improve accuracy. Constraints or restraints may be applied to disordered regions .

Q. How can computational methods (e.g., DFT) predict reactivity or regioselectivity in derivatization?

Density Functional Theory (DFT) calculations optimize molecular geometries and predict electrophilic/nucleophilic sites. For example, Fukui indices identify the pyrazole C-4 position as reactive toward electrophilic substitution, guiding functionalization strategies .

Q. What contradictions exist in reported bioactivity data for structurally related pyrazole derivatives?

Discrepancies arise from varying assay conditions (e.g., cell lines, concentration ranges) or differences in substituent electronic effects. For instance, trifluoromethyl groups may enhance metabolic stability but reduce solubility, complicating SAR interpretations .

Q. How can regioselectivity issues in pyrazole functionalization be mitigated?

  • Directing groups : Use of meta-directing substituents (e.g., carboxylic acids) to control electrophilic attack positions.
  • Metal catalysis : Palladium-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) enable selective C–H activation at predefined sites .

Q. What analytical pitfalls occur in quantifying this compound in biological matrices?

  • Matrix effects : Co-eluting metabolites in LC-MS/MS can suppress ionization. Use of isotope-labeled internal standards (e.g., ¹³C-Boc analogs) improves accuracy.
  • Degradation : Hydrolysis of the Boc group under physiological pH requires stabilization via buffered extraction protocols .

Methodological Guidance

Q. What strategies optimize the Boc-deprotection step without degrading the pyrazole core?

Mild acidic conditions (e.g., 20% TFA in DCM for 30 min at 0°C) selectively remove the Boc group while preserving acid-sensitive functionalities. Monitoring by TLC or LC-MS ensures reaction completion .

Q. How are stability studies designed for this compound under varying storage conditions?

Accelerated stability testing at 40°C/75% RH over 4 weeks identifies degradation pathways (e.g., hydrolysis or oxidation). Analytical methods like HPLC-DAD track impurity profiles, with argon-purged vials recommended for long-term storage .

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